Trimedlure

Overview

Description

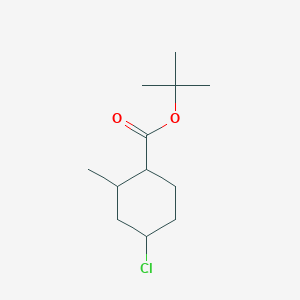

Trimedlure is a synthetic chemical compound widely used as an attractant for the Mediterranean fruit fly, Ceratitis capitata. This compound is particularly effective in pest management programs aimed at monitoring and controlling populations of this agricultural pest. This compound is a mixture of eight isomers of the tert-butyl esters of 4- and 5-chloro-2-methylcyclohexanecarboxylic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimedlure is synthesized through a series of chemical reactions involving the esterification of 4- and 5-chloro-2-methylcyclohexanecarboxylic acids with tert-butyl alcohol. The reaction typically involves the use of acid catalysts to facilitate the esterification process . The synthesis results in a mixture of eight isomers, which are then purified and formulated for use as an attractant .

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to isolate the desired isomers .

Chemical Reactions Analysis

Types of Reactions

Trimedlure primarily undergoes esterification reactions during its synthesis. Additionally, it can participate in hydrolysis reactions under acidic or basic conditions, leading to the breakdown of the ester bonds and the formation of the corresponding carboxylic acids and alcohols .

Common Reagents and Conditions

Esterification: Involves tert-butyl alcohol and 4- and 5-chloro-2-methylcyclohexanecarboxylic acids with acid catalysts.

Hydrolysis: Can occur in the presence of strong acids or bases, leading to the cleavage of ester bonds.

Major Products Formed

Esterification: Produces this compound as a mixture of eight isomers.

Hydrolysis: Results in the formation of 4- and 5-chloro-2-methylcyclohexanecarboxylic acids and tert-butyl alcohol.

Scientific Research Applications

Trimedlure has several applications in scientific research, particularly in the fields of entomology and pest management. It is extensively used in monitoring and controlling populations of the Mediterranean fruit fly, a major pest of fruits and vegetables . This compound is also used in studies investigating the behavior and ecology of fruit flies, as it serves as an effective attractant for male flies .

In addition to its use in pest management, this compound is employed in research focused on developing new formulations and delivery systems to enhance its effectiveness and longevity in the field . This includes the development of controlled-release formulations and the evaluation of natural oil blends as potential alternatives .

Mechanism of Action

Trimedlure exerts its effects by mimicking the natural pheromones produced by male Mediterranean fruit flies. The compound is highly attractive to male flies, which are drawn to traps baited with this compound. The molecular targets of this compound are the olfactory receptors in the antennae of the flies, which detect the chemical signals and trigger a behavioral response .

Comparison with Similar Compounds

Trimedlure is often compared with other male lures used in fruit fly management, such as methyl eugenol, cue-lure (raspberry ketone), and ceralure . While all these compounds serve as attractants for different species of fruit flies, this compound is specifically effective for the Mediterranean fruit fly .

Similar Compounds

Methyl Eugenol: Attracts species like Bactrocera dorsalis.

Cue-Lure (Raspberry Ketone): Effective for species like Bactrocera tryoni.

Ceralure: An iodo-analog of this compound, used for similar purposes.

This compound’s uniqueness lies in its specific attraction to the Mediterranean fruit fly and its effectiveness in large-scale pest management programs .

Biological Activity

Trimedlure, chemically known as tert-butyl 4(and 5)-chloro-2-methylcyclohexane-1-carboxylate (TML), is a synthetic compound primarily utilized as an attractant for various fruit fly species, particularly the Mediterranean fruit fly (Ceratitis capitata). This article delves into the biological activity of this compound, exploring its effectiveness, structural modifications, and implications in pest management.

This compound is characterized by its unique molecular structure, which plays a crucial role in its attractiveness to male fruit flies. The compound's effectiveness is largely attributed to its ability to mimic the natural pheromones released by female flies. The structural integrity of this compound is vital; studies have shown that modifications to its substituents can significantly affect its attractiveness. For instance, while certain halogen analogs maintain comparable levels of attraction to this compound, the presence of the 2-methyl substituent is critical for optimal efficacy .

Field Studies

Field trials have demonstrated that this compound is highly effective in attracting male C. capitata. A study reported that traps baited with this compound captured significantly more flies compared to traps using other lures, such as methyl eugenol. Specifically, traps utilizing a combination of this compound and other attractants showed a mean catch of 418.8 flies per trap, while those with only methyl eugenol caught about 215.2 flies .

Longevity and Release Rates

The longevity of this compound dispensers is critical for sustained pest control. Research indicates that polyethylene matrix dispensers significantly enhance the release rate and longevity of this compound compared to traditional cotton wick dispensers. In trials, polyethylene dispensers maintained effective attraction for up to 12 weeks, while cotton wicks showed diminished efficacy after just a few weeks .

Structural Modifications

A detailed study examined 68 structural variants of this compound to assess their attractiveness to C. capitata. It was found that while some modifications did not significantly reduce attractiveness, the retention of specific substituents was essential for maintaining high levels of attraction. For example, trifluoroethyl and ethyl halogenated variants demonstrated comparable or even superior persistence in attracting flies over extended periods .

Combination Lures

Another significant finding emerged from trials assessing lure combinations. The integration of this compound with other attractants like methyl eugenol and cuelure resulted in enhanced trapping efficiency. The combination lure yielded a catch that was statistically similar to that achieved by using this compound alone, underscoring the potential benefits of multi-lure strategies in pest surveillance .

Research Findings Summary Table

| Study Focus | Key Findings | Implications |

|---|---|---|

| Structural Modifications | Retention of 2-methyl substituent critical for attraction | Inform future synthetic modifications |

| Field Efficacy | This compound outperforms methyl eugenol in traps | Supports use in pest management strategies |

| Longevity | Polyethylene dispensers last up to 12 weeks | Enhances cost-effectiveness in pest control |

| Combination Lures | Multi-lure systems increase catch rates | Potential for improved surveillance efficiency |

Properties

IUPAC Name |

tert-butyl 4-chloro-2-methylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21ClO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h8-10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMORJJNVZMVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCC1C(=O)OC(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70881005 | |

| Record name | tert-Butyl 4-chloro-2-methylcyclohexane carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12002-53-8, 7771-58-6 | |

| Record name | Cyclohexanecarboxylic acid, 4(or 5)-chloro-2-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl 4-chloro-2-methylcyclohexane carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylethyl 4(or 5)-chloro-2-methylcyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.